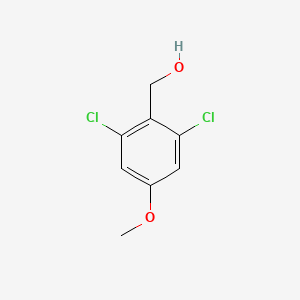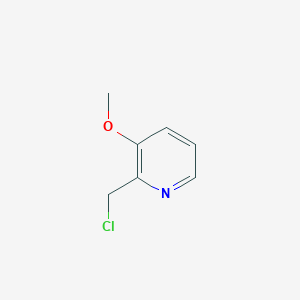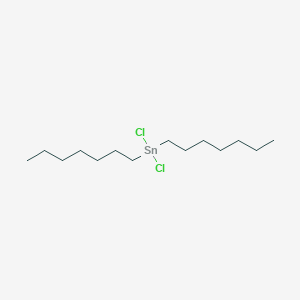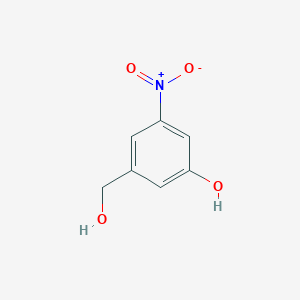![molecular formula C96H48Cl2F102P2Pd B1602141 Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride CAS No. 343343-17-9](/img/structure/B1602141.png)
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride, also known as Pd(PFP)2Cl2, is an organometallic compound of palladium with the chemical formula Pd(PFP)2Cl2. It is a white solid that is soluble in many organic solvents and is used as a catalyst in various chemical transformations. Pd(PFP)2Cl2 is a widely used catalyst in organic synthesis due to its high activity and selectivity. The compound has been used in a variety of reactions, including the Heck reaction, Suzuki reaction, and Sonogashira reaction.
Wissenschaftliche Forschungsanwendungen
Catalyst for Stille Couplings
This compound is used as a catalyst for Stille couplings . Stille coupling is a powerful method for forming carbon-carbon bonds in organic synthesis. The use of this compound as a catalyst enhances the efficiency and selectivity of the reaction.
Catalyst for Suzuki Couplings
It also serves as a catalyst for Suzuki couplings . Suzuki coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds. The use of this compound as a catalyst can improve the reaction yield and product purity.
Fluorous Biphase Systems (FBS)
This compound is used in Fluorous Biphase Systems (FBS) . FBS is a technique used in organic synthesis where reactions are conducted in a mixture of a fluorous (highly fluorinated) phase and an organic phase. This compound, being perfluoro-tagged, is soluble in the fluorous phase and can be easily separated from the organic phase, simplifying the purification process.
Palladium-Catalyzed Reactions
As a palladium complex, this compound is used in various palladium-catalyzed reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis of Fluorinated Compounds
Given its highly fluorinated nature, this compound can be used in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
Green Chemistry
The use of this compound in Fluorous Biphase Systems (FBS) contributes to the principles of green chemistry . The ability to recycle the catalyst and reduce waste makes this compound a valuable tool in sustainable chemical practices.
Eigenschaften
IUPAC Name |
dichloropalladium;tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C48H24F51P.2ClH.Pd/c2*49-25(50,28(55,56)31(61,62)34(67,68)37(73,74)40(79,80)43(85,86)46(91,92)93)13-10-19-4-1-7-22(16-19)100(23-8-2-5-20(17-23)11-14-26(51,52)29(57,58)32(63,64)35(69,70)38(75,76)41(81,82)44(87,88)47(94,95)96)24-9-3-6-21(18-24)12-15-27(53,54)30(59,60)33(65,66)36(71,72)39(77,78)42(83,84)45(89,90)48(97,98)99;;;/h2*1-9,16-18H,10-15H2;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDVEVKTXQUVSJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H48Cl2F102P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573618 |
Source


|
| Record name | Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride | |
CAS RN |
343343-17-9 |
Source


|
| Record name | Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)
![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)









